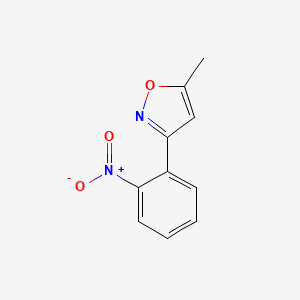
3-(2-Nitro-phenyl)-5-methylisoxazole
Vue d'ensemble
Description
The compound “3-(2-Nitro-phenyl)-5-methylisoxazole” is a type of organic compound known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “3-(2-Nitro-phenyl)-5-methylisoxazole” were not found, similar compounds have been synthesized through various methods. For instance, adamantane derivatives were synthesized according to facile condensation reaction protocols . Another method involves the Claisen-Schmidt condensation between 2-nitroacetophenone and nitrobenzaldehyde .Applications De Recherche Scientifique
Neuroprotective Applications :
- Studies have shown that certain nitro-substituted compounds, like 7-Nitroindazole, can have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. These compounds act as selective inhibitors of neuronal nitric oxide synthase, potentially implicating a role for nitric oxide in neurotoxicity and suggesting that similar compounds could have therapeutic utility (Hantraye et al., 1996).
Antimalarial Activity :
- Research into compounds with nitro and other functional groups has revealed their potential in antimalarial applications. A study on a series of compounds structurally related to quinolines showed promising antimalarial potency, which may suggest avenues for the application of nitrophenyl-methylisoxazole derivatives in this area (Werbel et al., 1986).
Anticonvulsant Effects :
- Compounds like 7-Nitroindazole have been explored for their anticonvulsant effects, independent of their action as neuronal nitric oxide synthase inhibitors. This indicates that the nitrogen-containing structure of these compounds might confer beneficial effects in treating convulsions, suggesting potential research applications for 3-(2-Nitro-phenyl)-5-methylisoxazole in similar contexts (Matsumura et al., 2008).
AMPK Receptor Antagonism :
- The α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonists, which share a functional group with the compound , have been shown to increase locomotion in animal models of Parkinson's disease. This suggests potential research applications for related compounds in neurological conditions (Slusher et al., 1995).
Propriétés
IUPAC Name |
5-methyl-3-(2-nitrophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-9(11-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMHWDIFMHMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(2-nitrophenyl)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)
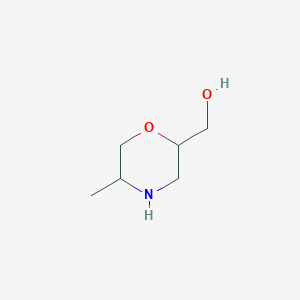
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
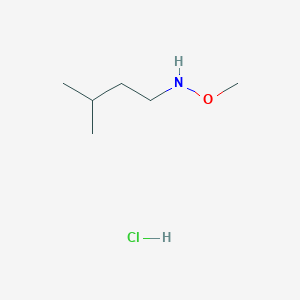
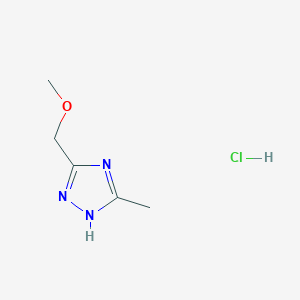


![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)
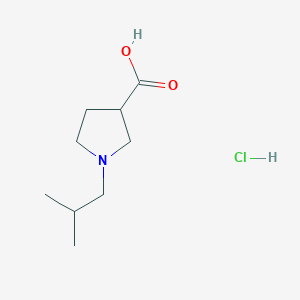
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)

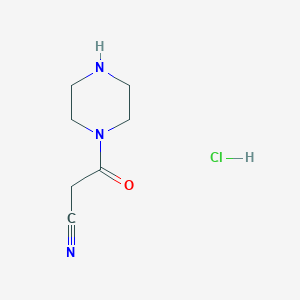
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)